molecular formula C9H8FN5OS B2486453 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 353501-84-5

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2486453
CAS No.: 353501-84-5
M. Wt: 253.26
InChI Key: DWTLUFHWIHQDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide typically involves the reaction of 4-fluorophenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
  • N-(2-fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamide

Uniqueness

2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and stability. The combination of the tetrazole ring and thioacetamide moiety also provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5OS/c10-6-1-3-7(4-2-6)15-9(12-13-14-15)17-5-8(11)16/h1-4H,5H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTLUFHWIHQDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.